![molecular formula C27H26N4O5S2 B2983149 Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-49-4](/img/structure/B2983149.png)
Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
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Overview
Description
“Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate” is a chemical compound. It’s part of a class of compounds known as benzothiazoles, which have been found to have significant biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. These studies often involve the use of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Scientific Research Applications
Synthesis and Antimicrobial Potential
The compound has been utilized in the synthesis of new pyridine derivatives showing promising antibacterial and antifungal activities. For instance, Patel and Agravat (2007) demonstrated the preparation of 2-amino substituted benzothiazoles and their subsequent condensation to produce derivatives with significant antimicrobial properties. These compounds were synthesized using a mixture of pyridine and acetic anhydride, highlighting the compound's role in facilitating the development of new antibacterial and antifungal agents (Patel & Agravat, 2007).
Hybrid Molecules and Their Biological Activities
Further research by Hussein (2018) explored the synthesis of novel hybrid molecules incorporating sulfonamide and carbamate or acyl-thiourea scaffolds. These molecules exhibited potent antimicrobial activities, with specific derivatives showing enhanced efficacy against tested bacteria. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) were performed to better understand the interactions between these compounds and bacterial targets, indicating the compound's versatility in the development of antimicrobial agents (Hussein, 2018).
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) also synthesized new pyridine derivatives starting from 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity. These studies further confirmed the potential of Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate derivatives in developing compounds with varying and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
The compound’s primary targets appear to be Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . COX-1 is constitutively expressed and generates prostaglandins (PGs) believed to be involved in gastrointestinal (GI) mucosal protection . On the other hand, COX-2 is induced at the sites of inflammation throughout the body to generate PGs, which are believed to mediate inflammation and pain .
Mode of Action
The compound likely interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition could result in a decrease in the production of PGs, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX-1 and COX-2, the compound can potentially disrupt this pathway and reduce the production of inflammatory mediators .
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the production of PGs due to the inhibition of COX-1 and COX-2 . This could result in decreased inflammation and pain .
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHUDPYZAWBFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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